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Compound of Interest

Compound Name:
1-(Cyclopropylmethyl)-3-azetidinol

hydrochloride

CAS No.: 1609401-33-3

Cat. No.: B1379859 Get Quote

Executive Summary
The azetidine ring, a four-membered nitrogen heterocycle, represents a unique "chemical

butterfly" in medicinal chemistry.[1] Unlike the rigid pyrrolidine or the flexible piperidine, the

azetidine ring exists in a puckered conformation (dihedral angle ~25-30°) that creates distinct

vectors for substituent projection. This guide analyzes how controlling the stereochemistry of

azetidinyl compounds—specifically at the C2 and C3 positions—dictates biological potency,

receptor subtype selectivity, and metabolic stability. We present comparative data on key

therapeutics (e.g., Cobimetinib, A-85380) and provide validated protocols for the synthesis and

evaluation of these chiral scaffolds.

The Stereochemical "Butterfly Effect" of Azetidines
The biological activity of azetidines is governed by the ring's tendency to minimize torsional

strain through puckering. This puckering creates two distinct faces (convex and concave).

Vectorial Projection: Substituents at C2 or C3 are not merely "up" or "down" but are projected

at specific angles that maximize or minimize steric clash within a protein binding pocket.

The "Goldilocks" Zone: Azetidines often serve as bioisosteres for proline or gem-dimethyl

groups, but with altered lipophilicity (LogP) and pKa. The stereochemical configuration (R vs.
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S) determines whether the nitrogen lone pair is accessible for hydrogen bonding or buried by

the ring pucker.

Comparative Case Studies: Stereoisomer Performance
Case Study A: Kinase Inhibition (Cobimetinib)
Cobimetinib is a MEK1/2 inhibitor used in melanoma treatment.[2] Its core structure features a

highly substituted azetidine ring linked to a piperidine.

The Chiral Switch: The molecule possesses a chiral center at the C2 position of the

piperidine ring attached to the azetidine.

Performance Data:

Active Isomer: (S)-Cobimetinib. The (S)-configuration directs the piperidine ring into a

hydrophobic pocket of the MEK enzyme, stabilizing the inactive conformation.

Inactive/Less Active Isomer: (R)-Cobimetinib.[3][4] The (R)-enantiomer suffers from steric

clash with the ATP-binding site residues, significantly reducing binding affinity.

Compound Variant Configuration
Target (MEK1/2)
IC50

Biological
Outcome

Cobimetinib (S)-Enantiomer ~0.9 nM

Potent inhibition of

ERK phosphorylation;

Clinical efficacy.

Analog (R)-Enantiomer > 100 nM

Weak/No inhibition;

Used as negative

control in assays.

Case Study B: nAChR Agonist Selectivity (A-85380)
A-85380 is a high-affinity ligand for neuronal nicotinic acetylcholine receptors (nAChR).[5][6][7]

[8] The azetidine ring replaces the pyrrolidine of nicotine.

Selectivity Mechanism: The stereochemistry at the C2 position of the azetidine ring dictates

subtype selectivity between
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(high affinity) and

(low affinity) receptors.

Performance Data:

Compound Configuration Ki (nM) Ki (nM)

Selectivity
Ratio (

)

A-85380 (S) 0.05 14,800
~300,000 (Highly

Selective)

Ent-A-85380 (R) 16.0 > 10,000

Lower affinity;

Selectivity

maintained but

potency lost.

Insight: The (S)-configuration aligns the cationic center (azetidine nitrogen) and the hydrogen

bond acceptor (pyridine nitrogen) at the precise distance (~5.9 Å) required for high-affinity

binding to the

subtype.

Case Study C: Antibacterial Azetidines (S006-830)
In the development of anti-tubercular agents, the azetidine-containing compound S006-830

demonstrated significant enantiomeric divergence.[9]

Performance Data:

(S)-Enantiomer: MIC = 3.12

g/mL against M. tuberculosis.[9] Bactericidal activity.[9]

(R)-Enantiomer: MIC = 12.5

g/mL. Bacteriostatic activity.
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Mechanism: The (S)-isomer more effectively inhibits the biogenesis of the mycobacterial

cell envelope, likely due to better uptake or specific enzyme inhibition.

Mechanism of Action Visualization
The following diagram illustrates the MAPK signaling pathway targeted by Cobimetinib,

highlighting where the specific stereochemical inhibition arrests the cascade.
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Caption: The MAPK cascade showing the critical blockade of MEK1/2 by (S)-Cobimetinib,

preventing downstream ERK phosphorylation and tumor cell proliferation.[3]

Experimental Protocols
Protocol A: Enantioselective Synthesis via Strain-Release
Objective: To synthesize enantiopure 3-substituted azetidines without traditional resolution,

utilizing 1-azabicyclobutane (ABB) intermediates.

Reagents:

[1.1.0]Azabicyclobutane (ABB) precursor (chiral or racemic depending on strategy).

Organometallic nucleophile (e.g., Grignard reagent or Organolithium).

Solvent: Dry THF or Et2O.

Workflow:

ABB Formation: Generate the strained 1-azabicyclobutane in situ or isolate if stable.

Nucleophilic Attack: Cool the ABB solution to -78°C under Argon.

Strain Release: Add the nucleophile (e.g., PhMgBr) dropwise. The nucleophile attacks the

bridgehead carbon, relieving ring strain and opening the bicyclic system into an azetidine.

Stereocontrol: If using a chiral ABB, the attack proceeds with inversion of configuration,

yielding a trans-3-substituted azetidine with high diastereoselectivity (>20:1 dr).

Quenching: Quench with electrophile (e.g., H+ or alkyl halide) to functionalize the nitrogen.

Purification: Silica gel chromatography.

Validation:

Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column,

Hexane/IPA gradient).
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Protocol B: Comparative Binding Assay (nAChR)
Objective: To determine the Ki of azetidinyl enantiomers against

nAChR.

Membrane Preparation: Homogenize rat cerebral cortex (rich in

) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend
pellet.

Incubation:

Aliquot membrane suspension (200

g protein) into 96-well plates.

Add radioligand: [3H]-Epibatidine (0.5 nM final conc).

Add test compounds: (S)-Azetidine vs. (R)-Azetidine (concentration range 10^-11 to 10^-5

M).

Non-specific binding control: 300

M Nicotine.

Equilibrium: Incubate at 25°C for 60 minutes.

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

Wash 3x with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

Ki using the Cheng-Prusoff equation.

Synthesis Workflow Visualization
The following diagram outlines the "Strain-Release" methodology for accessing chiral

azetidines, a superior alternative to traditional cyclization which often leads to racemization.
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Caption: Workflow for the strain-release synthesis of chiral azetidines, ensuring retention of

stereochemical information.

Conclusion
The azetidine ring is not a passive linker; it is a stereochemically active scaffold that dictates

the pharmacological profile of the drug. As demonstrated by Cobimetinib and A-85380, the

specific spatial arrangement of substituents on the azetidine ring (S vs. R) acts as a molecular

switch, turning biological activity on or off. For drug developers, prioritizing enantioselective

synthesis routes—such as strain-release functionalization—early in the discovery phase is

critical to unlocking the full potency of azetidinyl candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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